4-Methyl-5-nitropyridin-2-amine hydrate
Description
Significance of Nitropyridine Derivatives in Organic Chemistry Research
Nitropyridine derivatives represent a cornerstone class of N-heterocycles in modern organic and medicinal chemistry. nih.govconsensus.app The pyridine (B92270) ring is a privileged structural motif found in a vast array of biologically active compounds, including pharmaceuticals, vitamins, and agrochemicals. nih.govnih.gov The introduction of a nitro group (—NO₂) onto the pyridine core significantly alters its electronic properties and chemical reactivity. As a potent electron-withdrawing group, the nitro moiety deactivates the ring towards electrophilic substitution while simultaneously activating it for nucleophilic substitution, particularly at positions ortho and para to the nitro group. chempanda.com
This unique reactivity profile makes nitropyridines exceptionally versatile synthetic intermediates. researchgate.net They serve as convenient and readily available precursors for a wide range of functional group transformations. nih.govconsensus.app For instance, the nitro group can be readily reduced to an amino group, providing a gateway to the synthesis of aminopyridines, which are themselves critical building blocks for more complex molecules. This strategic reduction is a key step in the synthesis of numerous pharmaceutical agents. mdpi.com Furthermore, the activated nature of the nitropyridine ring allows for the introduction of various nucleophiles, enabling the construction of diverse and highly functionalized pyridine-based structures. Consequently, nitropyridines are indispensable in the development of novel compounds with potential therapeutic activities, including antitumor, antiviral, and anti-neurodegenerative properties. nih.govconsensus.app
Overview of 4-Methyl-5-nitropyridin-2-amine Hydrate (B1144303) as a Key Intermediate
Within the broad family of nitropyridines, 4-Methyl-5-nitropyridin-2-amine holds a specific and important role as a key chemical intermediate. Its structure, featuring an amino group, a methyl group, and a nitro group on the pyridine scaffold, provides multiple reactive sites that can be selectively manipulated in multi-step synthetic sequences. The compound, often utilized in its hydrate form, is a stable, solid material, which facilitates its handling and storage in a laboratory setting.
The synthetic utility of 4-Methyl-5-nitropyridin-2-amine is demonstrated by its application in the synthesis of complex, high-value molecules. For example, it is a documented starting material in the preparation of highly selective DNA-dependent protein kinase inhibitors, such as AZD7648, which are investigated for their potential in cancer therapy. mdpi.com The synthesis of such inhibitors often involves sequential reactions targeting the amino group and the reduction of the nitro group, followed by coupling with other heterocyclic systems. mdpi.com Beyond complex pharmaceutical targets, the compound has also been used in the development of analytical methods, specifically in preparing matrix mixtures for the direct tissue analysis of peptides. sigmaaldrich.com The strategic placement of its functional groups makes it an invaluable building block for chemists aiming to construct intricate molecular architectures.
Table 1: Physicochemical Properties of 2-Amino-4-methyl-5-nitropyridine (B42881) Note: Data corresponds to the anhydrous form unless otherwise specified.
| Property | Value |
| CAS Number | 21901-40-6 |
| Molecular Formula | C₆H₇N₃O₂ |
| Molecular Weight | 153.14 g/mol |
| Appearance | Solid |
| Melting Point | 223-225 °C |
Data sourced from Sigma-Aldrich. sigmaaldrich.com
Historical Development and Relevant Literature on Aminonitropyridines
The study of aminonitropyridines is intrinsically linked to the broader history of pyridine chemistry. The synthesis of nitropyridines has historically presented significant challenges. Direct electrophilic nitration of the parent pyridine ring is notoriously difficult and often results in low yields of the 3-nitro isomer due to the electron-deficient nature of the ring, which is further deactivated under harsh acidic nitrating conditions. researchgate.net Early research, therefore, focused on the nitration of pyridines bearing electron-donating substituents, such as amino or methyl groups, which activate the ring and direct the incoming nitro group.
The synthesis of compounds like 4-Methyl-5-nitropyridin-2-amine typically involves the nitration of a pre-existing aminopyridine precursor, such as 2-Amino-4-picoline (2-amino-4-methylpyridine). nih.gov A common method described in the literature involves treating the aminopicoline with a mixture of concentrated nitric and sulfuric acids at controlled temperatures. nih.gov This reaction proceeds via an initial N-nitration to form a nitramino intermediate, which then undergoes an acid-catalyzed rearrangement to introduce the nitro group onto the ring, typically at the position ortho or para to the activating amino group.
The literature contains numerous examples of the use of aminonitropyridines as precursors. For instance, 2-amino-5-nitropyridine (B18323) is widely used as a starting material for synthesizing various biologically active compounds, including urease inhibitors and anticancer agents. mdpi.com The development of efficient synthetic routes and the exploration of the reaction scope of these intermediates have been the subject of extensive research, as documented in numerous chemical journals and patents that detail their role in creating novel heterocyclic systems. researchgate.netmdpi.com
Research Gaps and Contemporary Investigative Challenges Related to the Compound
Despite the established utility of 4-Methyl-5-nitropyridin-2-amine and related compounds, several research gaps and challenges persist. A primary challenge lies in the development of more sustainable and efficient synthesis methods. Traditional nitration procedures often rely on large excesses of strong, corrosive acids (sulfuric and nitric acid), posing environmental and handling concerns. nih.gov There is a continuing need for greener synthetic protocols that minimize waste and avoid harsh reagents.
Another research gap involves expanding the known synthetic applications of 4-Methyl-5-nitropyridin-2-amine. While its role in certain pharmaceutical syntheses is known, a full exploration of its potential as a precursor for other classes of functional materials, agrochemicals, or coordination compounds remains an area for further investigation. mdpi.com Future research may focus on novel transformations of its functional groups and its incorporation into new molecular scaffolds, thereby broadening the chemical space accessible from this versatile intermediate.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C6H9N3O3 |
|---|---|
Molecular Weight |
171.15 g/mol |
IUPAC Name |
4-methyl-5-nitropyridin-2-amine;hydrate |
InChI |
InChI=1S/C6H7N3O2.H2O/c1-4-2-6(7)8-3-5(4)9(10)11;/h2-3H,1H3,(H2,7,8);1H2 |
InChI Key |
HIUVXYVYTSKYGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1[N+](=O)[O-])N.O |
Origin of Product |
United States |
Synthetic Methodologies and Strategies
Classical Synthetic Approaches to 4-Methyl-5-nitropyridin-2-amine
Classical synthetic routes to 4-methyl-5-nitropyridin-2-amine typically involve two main strategies: the introduction of the amino group onto a pre-functionalized nitropyridine ring, or the nitration of a substituted aminopyridine precursor.
Amination Pathways for Nitropyridine Precursors
One of the most common classical approaches to introduce an amino group at the C-2 position of a pyridine (B92270) ring is through nucleophilic aromatic substitution (SNAr) of a suitable leaving group, typically a halogen. In the context of synthesizing 4-methyl-5-nitropyridin-2-amine, a key precursor would be a 2-halo-4-methyl-5-nitropyridine. The electron-withdrawing nitro group at the 5-position activates the pyridine ring towards nucleophilic attack, particularly at the C-2 and C-6 positions.
The synthesis of the precursor, 2-chloro-5-nitropyridine (B43025), can be achieved from 2-aminopyridine (B139424) through a sequence of nitration, diazotization, and chlorination. globethesis.com A similar pathway can be envisioned for the 4-methyl analog. Once the 2-halo-4-methyl-5-nitropyridine is obtained, it can be subjected to amination using various ammonia (B1221849) sources.
| Precursor | Reagent | Conditions | Product | Yield |
| 2-Chloro-5-nitropyridine | N-Phenylpiperazine | Novel Method | 1-(5-nitropyridin-2-yl)-4-phenylpiperazine | - |
| 2-Halo-4-methyl-5-nitropyridine | Ammonia or amine | SNAr | 4-Methyl-5-nitropyridin-2-amine | - |
Nitration of Substituted Pyridines to Yield Target Scaffolds
An alternative and widely used classical approach is the direct nitration of a substituted aminopyridine. The starting material for this route is 2-amino-4-methylpyridine (B118599). The nitration of this precursor requires careful control of reaction conditions to achieve the desired regioselectivity. The amino group is a strong activating group and directs electrophilic substitution to the ortho and para positions. In the case of 2-amino-4-methylpyridine, the 3- and 5-positions are activated.
A detailed synthetic procedure for the nitration of 2-amino-4-methylpyridine involves the use of a mixed acid system, typically concentrated sulfuric acid and fuming nitric acid. guidechem.com The reaction is usually carried out at low temperatures to control the exothermicity and improve selectivity. The reaction of 2-amino-4-methylpyridine with a mixture of concentrated sulfuric acid and fuming nitric acid at elevated temperatures leads to the formation of a mixture of 2-amino-3-nitro-4-methylpyridine and the desired 2-amino-5-nitro-4-methylpyridine. guidechem.com The isomers can then be separated.
| Starting Material | Reagents | Temperature | Reaction Time | Product |
| 2-Amino-4-methylpyridine | Conc. H₂SO₄, Fuming HNO₃ | ~60°C | ~15 hours | 2-Amino-5-nitro-4-methylpyridine |
This table outlines the general conditions for the nitration of 2-amino-4-methylpyridine. The separation of isomers is a crucial subsequent step.
Modern and Optimized Synthetic Protocols
Recent advances in organic synthesis have led to the development of more efficient and versatile methods for the construction of highly substituted pyridine rings. These modern approaches often offer advantages such as milder reaction conditions, higher yields, and the ability to generate molecular diversity.
Multicomponent Reaction (MCR) Strategies for Pyridine Core Construction
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, represent a powerful tool for the synthesis of complex heterocyclic scaffolds. The Hantzsch pyridine synthesis is a classic example of an MCR that can be adapted to produce substituted pyridines.
A modern approach involves a multicomponent reaction of a β-dicarbonyl compound, an aldehyde, and an ammonia source to construct the dihydropyridine (B1217469) core, which is subsequently oxidized to the corresponding pyridine. mdpi.com For the synthesis of 4-methyl-substituted 5-nitropyridines, a multicomponent reaction of 2-nitroacetophenone (or nitroacetone), acetaldehyde (B116499) diethyl acetal (B89532), a β-dicarbonyl compound, and ammonium (B1175870) acetate (B1210297) in acetic acid has been developed. mdpi.com This reaction yields previously undescribed 4-methyl-substituted derivatives of 5-nitro-1,4-dihydropyridine, which can be oxidized to the corresponding 2,4-dimethyl-5-nitropyridines. mdpi.com While this specific example does not directly yield the 2-amino derivative, the versatility of MCRs suggests that with appropriate choice of starting materials, a route to 4-methyl-5-nitropyridin-2-amine could be devised.
| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Product (after oxidation) |
| 2-Nitroacetophenone | Acetaldehyde diethyl acetal | β-Dicarbonyl compound | Ammonium acetate | 2,4-Dimethyl-5-nitropyridines |
This table illustrates a multicomponent approach to a related pyridine scaffold, highlighting the potential of this strategy.
Ring Transformation Reactions for 3-Substituted Pyridines
Ring transformation reactions provide an elegant and often unconventional approach to the synthesis of heterocyclic compounds. One such strategy involves the conversion of one heterocyclic ring system into another, for instance, the transformation of pyrimidines into pyridines. This "skeletal editing" approach can provide access to substitution patterns that are difficult to achieve through traditional methods. chinesechemsoc.orgchinesechemsoc.org
An efficient two-atom swap skeletal editing method for the conversion of pyrimidines into pyridines has been developed. chinesechemsoc.orgchinesechemsoc.org This one-pot, two-step process involves the activation of the pyrimidine (B1678525) with trifluoromethanesulfonic anhydride (B1165640) (Tf₂O), followed by nucleophilic addition and a Dimroth rearrangement to yield the pyridine product. chinesechemsoc.orgchinesechemsoc.org While a direct application to the synthesis of 4-methyl-5-nitropyridin-2-amine is not explicitly described, the broad substrate scope of this methodology suggests its potential for accessing diversely substituted pyridines. chinesechemsoc.orgchinesechemsoc.org
| Starting Ring System | Key Reagent | Key Transformation | Resulting Ring System |
| Pyrimidine | Trifluoromethanesulfonic anhydride (Tf₂O) | Dimroth Rearrangement | Pyridine |
This table outlines the general principle of a modern ring transformation strategy.
Catalytic Hydrazinolysis and Direct Substitution Reactions
Modern catalytic methods offer mild and efficient alternatives to classical nucleophilic substitution reactions. Catalytic hydrazinolysis of a 2-halopyridine precursor represents a potential route to a 2-hydrazinopyridine (B147025) intermediate, which could then be further transformed into the desired 2-aminopyridine. The reaction of 2-halopyridines with hydrazine (B178648) hydrate (B1144303) can yield 2-hydrazinopyridines. nih.gov
Direct substitution reactions, such as C-H amination, are at the forefront of modern synthetic chemistry, offering an atom-economical way to introduce amino groups without the need for pre-functionalized substrates. While the direct C-H amination of an unactivated pyridine at the C-2 position is challenging, the presence of the activating nitro group in a potential 4-methyl-5-nitropyridine precursor could facilitate such a transformation. Recent research has focused on the direct C4 and C2 C-H amination of heteroarenes using hypervalent iodine reagents. nih.gov
| Precursor | Reagent | Reaction Type | Potential Intermediate/Product |
| 2-Halo-4-methyl-5-nitropyridine | Hydrazine hydrate | Hydrazinolysis | 2-Hydrazino-4-methyl-5-nitropyridine |
| 4-Methyl-5-nitropyridine | Aminating agent/catalyst | Direct C-H Amination | 4-Methyl-5-nitropyridin-2-amine |
This table summarizes potential modern catalytic and direct substitution strategies.
Solvent Effects and Reaction Condition Optimization in Synthesis
The synthesis of 4-Methyl-5-nitropyridin-2-amine typically involves the direct nitration of a 2-amino-4-methylpyridine precursor. The optimization of this electrophilic aromatic substitution is highly dependent on the careful control of reaction conditions and the selection of appropriate solvents.
Reaction Conditions: The most common nitrating agent is a mixture of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction.
Temperature is a critical parameter that must be optimized to ensure both a reasonable reaction rate and high selectivity, while minimizing the formation of byproducts. In the synthesis of the related compound 2-amino-5-nitro-4-methylpyridine, the reaction mixture is initially cooled to between 5°C and 10°C during the addition of the amine to the sulfuric acid. guidechem.com Following the addition of the nitrating mixed acid, the temperature is elevated to around 60°C and maintained for an extended period, often up to 15 hours, to drive the reaction to completion. guidechem.com In other preparations of nitropyridines, initial cooling to as low as -3°C to 0°C is employed during the addition of nitric acid to a solution of the aminopicoline in sulfuric acid. acs.org This stringent temperature control is essential to manage the exothermic nature of the reaction and to influence the regiochemical outcome.
The molar ratios of the reactants are also a key aspect of optimization. Studies on similar nitrations have shown that adjusting the molar ratio of nitric acid and sulfuric acid relative to the pyridine substrate can significantly impact the conversion and selectivity of the reaction. researchgate.net
Solvent Effects: While many nitration procedures are performed using concentrated sulfuric acid as both the catalyst and the solvent, alternative approaches utilize organic solvents. In some processes, the starting aminopyridine is dissolved in an organic solvent before being introduced to the nitrating agent. This can be particularly useful in continuous flow processes using microreactors, where precise control over mixing and heat transfer is possible. The choice of solvent can influence the solubility of the reactants and intermediates, potentially affecting the reaction rate and product distribution. For instance, in related syntheses, solvents such as methanol (B129727) or ethylene (B1197577) dichloride have been used to prepare the initial amine solution.
Work-up procedures often involve quenching the reaction by pouring the acidic mixture over ice. guidechem.comnih.gov This step serves to halt the reaction and precipitate the product, which is often less soluble in the now-diluted aqueous acidic medium. The resulting solid can then be collected by filtration.
| Starting Material | Nitrating Agent | Temperature Conditions | Reaction Time | Key Observations |
|---|---|---|---|---|
| 2-amino-4-methylpyridine | Conc. H₂SO₄ / Fuming HNO₃ | Cool to 5-10°C, then heat to ~60°C | ~15 hours | Yields a mixture of 3-nitro and 5-nitro isomers. guidechem.com |
| 2-amino-4-methylpyridine (1) | Conc. H₂SO₄ / Conc. HNO₃ | -3°C to 0°C | >1 hour | Forms a 2-nitramino-4-picoline intermediate. acs.org |
| 2-Amino-4-picoline | Conc. HNO₃ / Conc. H₂SO₄ (1:1) | Cool to 278 K (5°C), then room temp. | Overnight, then 3 hours | Forms a nitramino product which rearranges. nih.gov |
Chemo-, Regio-, and Stereoselectivity in Synthetic Transformations
The synthesis of 4-Methyl-5-nitropyridin-2-amine is governed by important principles of chemical selectivity that determine the final structure of the molecule.
Chemo-selectivity: The nitration reaction is highly chemo-selective. The reaction conditions are chosen to favor the electrophilic substitution on the aromatic pyridine ring over potential side reactions, such as the oxidation of the methyl group or the amino group. The use of a strong acid medium (H₂SO₄) protonates the amino group, protecting it from oxidation, while the controlled temperature prevents the oxidation of the alkyl side chain.
Regio-selectivity: The regiochemical outcome—the specific placement of the nitro group at the 5-position—is the most critical aspect of selectivity in this synthesis. The substitution pattern on the pyridine ring is directed by the electronic effects of the existing substituents:
The 2-amino group is a powerful activating group and directs electrophilic substitution to the ortho (position 3) and para (position 5) positions.
The 4-methyl group is a less powerful activating group that also directs to its ortho positions (positions 3 and 5).
The pyridine ring nitrogen is an electron-withdrawing group that deactivates the ring, particularly at the alpha (2, 6) and gamma (4) positions, making the beta positions (3, 5) the most susceptible to electrophilic attack.
Both the amino and methyl groups synergistically direct the incoming electrophile (the nitronium ion) to positions 3 and 5. The final placement at position 5 is favored over position 3 due to a combination of electronic and steric factors. Position 3 is sterically hindered, being situated between the amino and methyl groups. Furthermore, some research suggests that in the acidic medium, repulsion between the positive charge on the protonated pyridine nitrogen and the incoming positive electrophile (electric hindrance) is a major directing factor, making the more distant 5-position more favorable for attack than the 3-position. sapub.org
It is noteworthy that under certain conditions, a 2-nitramino-pyridine intermediate can be formed, which then rearranges to the ring-nitrated products. acs.orgsapub.org The rearrangement of this intermediate also predominantly yields the 5-nitro isomer, suggesting that this pathway is also governed by the same directing effects. sapub.org
Stereo-selectivity: Stereo-selectivity is not a relevant consideration in the synthesis of 4-Methyl-5-nitropyridin-2-amine. The molecule is planar and achiral, and the synthetic pathway does not involve the creation or modification of any stereocenters.
Chemical Reactivity and Transformation Studies
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a critical class of reactions for substituted aromatic and heteroaromatic compounds. The pyridine (B92270) ring, being inherently electron-deficient compared to benzene, is already predisposed to nucleophilic attack. This reactivity is further modulated by the substituents present.
Reactivity of the Nitro Group and Aminopyridine Moiety
The SNAr mechanism is significantly facilitated by the presence of strong electron-withdrawing groups. wikipedia.org In 4-Methyl-5-nitropyridin-2-amine, the nitro group (-NO₂) at the C-5 position serves as a powerful activating group. It deactivates the ring towards electrophilic substitution but strongly activates it for nucleophilic attack by stabilizing the negatively charged intermediate through resonance. wikipedia.orgyoutube.com The negative charge of the intermediate, known as a Meisenheimer complex, can be delocalized onto the oxygen atoms of the nitro group. wikipedia.org
The pyridine nitrogen atom also withdraws electron density from the ring, particularly from the α (C-2, C-6) and γ (C-4) positions. This effect makes these positions more electrophilic and susceptible to attack by nucleophiles. In this molecule, the C-2 and C-6 (unsubstituted) positions are ortho to the activating nitro group, and the C-2 and C-4 positions are electronically activated by the ring nitrogen.
Conversely, the amino group (-NH₂) at the C-2 position is a strong electron-donating group, which generally deactivates the ring for nucleophilic attack. However, the combined influence of the ring nitrogen and the ortho/para positioning of the strong nitro activator typically dominates the reactivity profile, making the molecule a viable substrate for SNAr reactions, should a suitable leaving group be present at another position on the ring.
Kinetic and Mechanistic Investigations of Substitution Reactions
The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process.
Addition Step: A nucleophile attacks the electron-deficient carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. This step involves the temporary loss of aromaticity and is typically the slow, rate-determining step of the reaction. wikipedia.org
Elimination Step: The leaving group departs, and the aromaticity of the ring is restored. This step is usually fast.
Rate = k[Aryl Substrate][Nucleophile]
| Reaction Step | Description | ΔG‡ (kcal mol-1) | Estimated k (L mol-1 s-1) |
|---|---|---|---|
| Step 1 | Substitution of Chlorine by Amine | 11.36 | 2.92 × 104 |
| Step 2 | Substitution of Alkoxy Group by Amine | 12.50 | 4.29 × 103 |
This data is for the reaction of 6-alkoxy-4-chloro-5-nitropyrimidine with methylamine in dichloromethane, serving as a model to illustrate the kinetics of SNAr on a related nitro-activated heterocycle.
Influence of Leaving Group and Nucleophile Structure on Reaction Pathways
The rate and outcome of an SNAr reaction are highly dependent on both the leaving group and the nucleophile.
Leaving Group: The ability of a group to be displaced from the aromatic ring does not follow the same trend as in SN2 reactions. For SNAr, the typical order of leaving group ability for halogens is F > Cl ≈ Br > I. wikipedia.org This inverted order is because the rate-determining step is the initial nucleophilic attack, not the cleavage of the carbon-leaving group bond. The high electronegativity of fluorine makes the attached carbon atom more electrophilic and thus more susceptible to attack, accelerating the reaction despite the high C-F bond strength. wikipedia.org Studies on nitropyrimidines have shown that a chlorine atom is a better leaving group than an alkoxy group in an initial reaction, but the alkoxy group can become a better leaving group in a subsequent substitution on the modified product. nih.gov
Nucleophile: The nucleophile's structure and reactivity are also critical. Key factors include:
Basicity: Generally, stronger bases are more potent nucleophiles, leading to faster reaction rates.
Polarizability: Soft, polarizable nucleophiles can also be very effective.
Steric Hindrance: Bulky nucleophiles may react more slowly due to steric hindrance at the reaction center. Common nucleophiles in SNAr reactions include amines, alkoxides, and thiolates. wikipedia.orgresearchgate.net
Solvent Effects on SNAr Mechanisms
The choice of solvent can dramatically affect the rate of SNAr reactions by influencing the stability of the reactants and the charged Meisenheimer intermediate.
Polar Aprotic Solvents: Solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and acetonitrile (B52724) are particularly effective at accelerating SNAr reactions. orgsyn.org They can solvate cations well but are poor at solvating anions (the nucleophile). This leaves the nucleophile "naked" and highly reactive. Furthermore, their polarity helps to stabilize the negatively charged Meisenheimer complex, lowering the activation energy of the rate-determining step.
Protic Solvents: Protic solvents like water, methanol (B129727), and ethanol (B145695) can slow down SNAr reactions. They form hydrogen bonds with the nucleophile, creating a solvent shell that stabilizes it and reduces its energy and reactivity.
Kinetic studies on the reaction of 2-chloro-5-nitropyridine (B43025) with para-substituted anilines demonstrate the significant impact of the solvent environment. orgsyn.org
| Solvent | Solvent Type | k2 x 104 (dm3 mol-1 s-1) |
|---|---|---|
| Acetonitrile (ACN) | Polar Aprotic | 2.01 |
| Dimethylformamide (DMF) | Polar Aprotic | 23.0 |
| Acetonitrile/DMF (1:1) | Polar Aprotic Mixture | 8.56 |
This data illustrates the rate enhancement observed in a more polar aprotic solvent (DMF) compared to a less polar one (ACN) for a model SNAr reaction on a nitropyridine substrate.
Reduction Reactions of the Nitro Group to Amino Derivatives
A key transformation for nitroaromatic compounds is the reduction of the nitro group to a primary amine. This reaction is fundamental in synthetic chemistry as it provides a route to aromatic amines, which are valuable precursors for dyes, pharmaceuticals, and other complex molecules. The conversion of 4-Methyl-5-nitropyridin-2-amine to 4-methylpyridine-2,5-diamine would be a representative example of this transformation.
Catalytic Hydrogenation Methodologies
Catalytic hydrogenation is a widely used, efficient, and clean method for the reduction of nitro groups. mdpi.com This process typically involves the reaction of the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst.
Catalysts: The most common catalysts are platinum group metals, such as Palladium (Pd), Platinum (Pt), and also Nickel (Ni), often supported on a high-surface-area material like activated carbon (C). Palladium on carbon (Pd/C) is a frequently employed catalyst for this purpose.
Hydrogen Source: While molecular hydrogen (H₂) is the standard reductant, transfer hydrogenation offers an alternative where a hydrogen donor molecule is used instead of H₂ gas. Common hydrogen donors include formic acid (HCOOH), hydrazine (B178648), and cyclohexene. researchgate.net
Reaction Conditions: The reactions are typically carried out in a suitable solvent, such as ethanol, methanol, or ethyl acetate (B1210297), under varying pressures of hydrogen gas, from atmospheric to high pressure. The reaction temperature can also be adjusted to optimize the reaction rate and selectivity. For instance, the reduction of related nitropyridines has been successfully achieved as an intermediate step in multi-step syntheses.
This transformation is highly valuable as it converts the electron-withdrawing nitro group into an electron-donating amino group, fundamentally altering the electronic properties and subsequent reactivity of the pyridine ring.
Other Reducing Agent Applications
The selective reduction of the nitro group in 4-Methyl-5-nitropyridin-2-amine hydrate (B1144303) is a critical transformation, yielding 4-methylpyridine-2,5-diamine, a valuable intermediate for further synthetic applications. While catalytic hydrogenation using palladium on carbon (Pd/C) is a common and effective method, various other reducing agents can be employed, often offering milder conditions or different chemoselectivity. commonorganicchemistry.com
Tin(II) chloride (SnCl2) in an acidic medium, such as concentrated hydrochloric acid, is a widely used reagent for the reduction of aromatic nitro groups. commonorganicchemistry.com This method is particularly useful when other reducible functional groups are present in the molecule, as it can offer a degree of selectivity. commonorganicchemistry.comstackexchange.com The reaction typically proceeds at room temperature or with gentle heating. Another classical method involves the use of metals like iron (Fe) or zinc (Zn) in acidic conditions, for instance, in acetic acid. commonorganicchemistry.com These reagents provide a cost-effective and mild alternative for nitro group reduction. commonorganicchemistry.com
The choice of reducing agent can be crucial depending on the desired outcome and the presence of other functional groups on the pyridine ring.
Table 1: Comparison of Reducing Agents for Nitro Group Reduction
| Reducing Agent | Typical Conditions | Advantages |
|---|---|---|
| H₂/Pd-C | H₂ gas, Palladium on Carbon, solvent (e.g., Ethanol, Methanol) | High efficiency, clean reaction. commonorganicchemistry.com |
| SnCl₂ | Concentrated HCl, Ethanol | Mild conditions, good for substrates with other reducible groups. commonorganicchemistry.com |
| Fe/CH₃COOH | Iron powder, Acetic Acid | Mild, cost-effective. commonorganicchemistry.com |
| Zn/CH₃COOH | Zinc dust, Acetic Acid | Mild conditions, useful alternative to Fe. commonorganicchemistry.com |
Cyclization and Heterocycle Formation
The pyridine ring in certain 5-nitropyridine derivatives is susceptible to ring-opening and recyclization reactions when treated with strong nucleophiles like hydrazine hydrate. This transformation provides a pathway to five-membered heterocyclic systems, most notably pyrazoles. Studies on related compounds have shown that the reaction mechanism often involves a nucleophilic attack by hydrazine on the pyridine ring, followed by ring cleavage and subsequent intramolecular condensation to form the new pyrazole (B372694) ring. researchgate.netrsc.org
For instance, the hydrazinolysis of 4-methyl-5-nitropyridin-2(1H)-one, a compound structurally similar to 4-Methyl-5-nitropyridin-2-amine, results in the formation of 3-methyl-4-nitro-1H-pyrazole. researchgate.net Similarly, 4-methoxy-5-nitropyrimidine (B8763125) reacts with hydrazine to yield 3-amino-4-nitropyrazole. rsc.org These examples suggest that 4-Methyl-5-nitropyridin-2-amine hydrate could undergo a comparable recyclization process. The reaction would likely proceed via an initial displacement of the amino group or ring-opening, followed by cyclization involving the C4-methyl and C5-nitro functionalities to form a substituted aminopyrazole. The exact structure of the resulting pyrazole would depend on the specific pathway of ring cleavage and reformation.
Table 2: Hydrazinolysis of 5-Nitropyridine Derivatives
| Starting Material | Product | Reference |
|---|---|---|
| 4-Methyl-5-nitropyridin-2(1H)-one | 3-Methyl-4-nitro-1H-pyrazole | researchgate.net |
| 4-Methoxy-5-nitropyrimidine | 3-Amino-4-nitropyrazole | rsc.org |
While 4-Methyl-5-nitropyridin-2-amine does not readily undergo intramolecular cyclization, its derivatives serve as versatile precursors for the synthesis of fused heterocyclic systems. A common strategy involves the modification of the existing functional groups to facilitate a subsequent ring-closing reaction.
One prominent pathway begins with the reduction of the 5-nitro group to an amino group, forming 4-methylpyridine-2,5-diamine. This resulting ortho-diamine is a key building block for creating fused heterocycles. For example, condensation of the diamine with α-dicarbonyl compounds can lead to the formation of pyrazolo[3,4-b]pyrazine derivatives. rsc.org
Furthermore, derivatization of the 2-amino group can introduce functionalities capable of cyclizing with other parts of the molecule. Research has shown that related compounds, such as 2-(5-nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones, undergo base-induced rearrangement to form imidazo[1,2-a]pyridines. nih.gov This transformation highlights the potential of the 2-amino-5-nitropyridine (B18323) scaffold in constructing bicyclic aromatic systems, where the nitrogen of the pyridine ring and the exocyclic amino nitrogen become part of the newly formed imidazole (B134444) ring.
Derivatization at Amine and Methyl Positions
The 2-amino group of 4-Methyl-5-nitropyridin-2-amine is a primary nucleophilic center and can readily undergo reactions with various electrophiles, such as acylating and alkylating agents. These derivatizations are essential for modifying the compound's properties and for building more complex molecular architectures.
Acylation: The amino group can be acylated using acid chlorides, anhydrides, or carboxylic acids (with coupling agents) to form the corresponding amides. For example, reaction with acetic anhydride (B1165640) would yield N-(4-methyl-5-nitropyridin-2-yl)acetamide. This reaction is typically carried out in the presence of a base to neutralize the acid byproduct. Such acylation can serve as a protective strategy for the amino group during subsequent reactions. nih.gov
Alkylation and Condensation: The primary amine can also undergo N-alkylation with alkyl halides, although controlling the degree of alkylation (mono- vs. di-alkylation) can be challenging. A related and important reaction is the condensation with aldehydes and ketones to form Schiff bases (imines). For example, the reaction of the closely related 5-nitropyridin-2-amine with 4-hydroxy-3-methoxybenzaldehyde yields the corresponding Schiff base ligand, demonstrating the reactivity of the amino group towards carbonyl compounds. nih.gov
Table 3: Potential Derivatization Reactions at the 2-Amino Position
| Reaction Type | Reagent Example | Product Type |
|---|---|---|
| Acylation | Acetic Anhydride | N-acylated amide |
| Sulfonylation | Tosyl Chloride | Sulfonamide |
| Condensation | Benzaldehyde | Schiff Base (Imine) |
| Alkylation | Methyl Iodide | N-methylated amine |
The functional groups of 4-Methyl-5-nitropyridin-2-amine—amino, nitro, and methyl—can be chemically transformed into a variety of other functionalities, expanding its synthetic utility.
Amino Group Interconversion: The 2-amino group can be converted into other substituents via diazotization. Treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) would form a diazonium salt. While often unstable, pyridine diazonium salts can be subjected to Sandmeyer-type reactions to introduce chloro, bromo, or cyano groups. Alternatively, hydrolysis of the diazonium salt can yield the corresponding 2-hydroxy derivative, 4-methyl-5-nitropyridin-2(1H)-one. This hydroxy compound can then be converted to a 2-chloro derivative using reagents like phosphorus oxychloride or phosphorus pentachloride. guidechem.com
Nitro Group Interconversion: As discussed previously (Section 3.2.2), the most significant interconversion of the nitro group is its reduction to a primary amino group, yielding 4-methylpyridine-2,5-diamine. commonorganicchemistry.com This transformation is fundamental for synthesizing fused heterocycles or other diamine derivatives.
Methyl Group Modification: The 4-methyl group, being attached to an aromatic ring, can potentially undergo oxidation or halogenation under specific conditions, although such reactions often require harsh reagents. For instance, strong oxidizing agents could convert the methyl group to a carboxylic acid, while free-radical halogenation could introduce a halogen atom, which can then be further functionalized.
Rearrangement Reactions and Isomerization Processes
The study of rearrangement and isomerization reactions of pyridinamine derivatives is crucial for understanding their stability and potential synthetic applications. While specific research on the rearrangement of this compound is not extensively documented, the reactivity of analogous aminonitropyridines provides significant insights into the potential transformations this compound may undergo. The primary rearrangement pathway discussed in the literature for related compounds is the acid-catalyzed rearrangement of a nitramino intermediate, which can lead to the migration of the nitro group.
One of the key precursors in the synthesis of aminonitropyridines is often a nitraminopyridine. For instance, the nitration of 2-aminopyridine (B139424) can yield 2-nitraminopyridine as a kinetic product. This intermediate, when subjected to strong acidic conditions and elevated temperatures (typically 50°C or higher in sulfuric acid), can rearrange to form 2-amino-3-nitropyridine (B1266227) and 2-amino-5-nitropyridine. sapub.org This rearrangement is proposed to be an intermolecular process involving the protonation of the exocyclic amino group, followed by dissociation to form a 2-aminopyridine molecule and a nitronium ion (NO₂⁺). The subsequent nitration of the 2-aminopyridine ring then occurs, yielding the thermodynamically more stable ring-nitrated isomers. sapub.org In the case of 2-aminopyridine, the 2-amino-5-nitro-isomer is the major product, with a product ratio of approximately 9:1 over the 2-amino-3-nitro-isomer. sapub.org
The reaction conditions, particularly the acid concentration, play a significant role in the efficiency of this rearrangement. Studies have shown that the reaction yields decrease upon dilution of the acidic medium, which is consistent with a mechanism initiated by protonation. sapub.org
Beyond acid-catalyzed rearrangements, thermal and photochemical conditions can also induce transformations in nitraminopyridines. Unlike the acid-catalyzed pathway, the thermal and photochemical rearrangements of 2-nitraminopyridine are suggested to proceed through an intramolecular mechanism. sapub.org For example, the irradiation of 2-nitraminopyridine in methanol with a mercury lamp has been reported to yield both 2-amino-3-nitropyridine and 2-amino-5-nitropyridine, but with a reversed isomer ratio compared to the acid-catalyzed reaction. sapub.org
While the Dimroth rearrangement is a well-known isomerization process in many nitrogen-containing heterocyclic systems, its direct application or observation in 4-Methyl-5-nitropyridin-2-amine has not been detailed in the available literature. The Dimroth rearrangement typically involves the interchange of endocyclic and exocyclic heteroatoms through a ring-opening and ring-closing sequence. nih.gov
Given the structure of 4-Methyl-5-nitropyridin-2-amine, it is plausible that under specific conditions, it could undergo rearrangements analogous to those observed for other aminonitropyridines. For example, under strongly acidic conditions, a retro-nitration followed by re-nitration could potentially lead to the formation of isomeric products, although the directing effects of the methyl and amino groups would influence the regioselectivity of such a process.
The following table summarizes the potential rearrangement products of a hypothetical nitramino precursor to 4-Methyl-5-nitropyridin-2-amine, based on the established reactivity of 2-nitraminopyridine.
| Reactant | Conditions | Proposed Mechanism | Potential Products | Observed Isomer Ratio (for 2-aminopyridine) |
|---|---|---|---|---|
| 4-Methyl-2-nitraminopyridine | H₂SO₄, >50°C | Intermolecular (via NO₂⁺) | 4-Methyl-3-nitro-pyridin-2-amine, 4-Methyl-5-nitro-pyridin-2-amine | Not Reported |
| 4-Methyl-2-nitraminopyridine | Thermolysis/Photolysis | Intramolecular | 4-Methyl-3-nitro-pyridin-2-amine, 4-Methyl-5-nitro-pyridin-2-amine | Not Reported |
It is important to note that the presence of the methyl group at the 4-position would influence the electronic distribution within the pyridine ring and could affect the regiochemical outcome of any potential rearrangement compared to the unsubstituted 2-aminopyridine. Further experimental studies are required to fully elucidate the specific rearrangement and isomerization pathways available to this compound.
Advanced Structural Characterization and Spectroscopic Investigations
X-ray Diffraction Studies
Detailed single-crystal X-ray diffraction analysis of 4-Methyl-5-nitropyridin-2-amine hydrate (B1144303) has not been reported in the available literature. Consequently, specific data regarding its crystal system, space group, unit cell dimensions, and atomic coordinates are unavailable.
Analysis of Hydrogen Bonding Networks (N-H⋯N, N-H⋯O, C-H⋯O) and Supramolecular Assembly
Without crystal structure data, a definitive analysis of the hydrogen bonding networks is not possible. The presence of the amine group, the nitro group, and a water molecule of hydration creates the potential for a complex network of N-H⋯O, N-H⋯N, O-H⋯N, and O-H⋯O interactions, which would define the supramolecular assembly of the compound in the solid state. However, the specific donors, acceptors, distances, and resulting motifs (e.g., chains, layers, rings) have not been documented.
Conformational Analysis of Molecular Units
A quantitative conformational analysis, including key dihedral angles such as the one between the pyridine (B92270) ring and the nitro group, cannot be provided without the foundational crystallographic data.
Polymorphism and Hydrate Crystal Structures
While the subject is a hydrate, indicating at least one known hydrated crystal structure, no published studies were found that describe this structure or investigate the potential for polymorphism (the existence of other crystalline forms or other hydrates).
Vibrational Spectroscopy (FT-IR, FT-Raman)
Experimental FT-IR and FT-Raman spectra for 4-Methyl-5-nitropyridin-2-amine hydrate, along with detailed band assignments, are not available in the reviewed literature. While theoretical calculations could predict vibrational modes, experimentally verified data is required for an accurate analysis.
Experimental Spectral Acquisition and Band Assignment
No published studies were found that report the experimental FT-IR and FT-Raman spectra of this compound. Therefore, a data table of observed vibrational frequencies (in cm⁻¹) and their corresponding assignments (e.g., ν(N-H), νas(NO₂), δ(C-H)) cannot be generated.
Correlation with Computational Data for Vibrational Modes
The vibrational characteristics of 4-Methyl-5-nitropyridin-2-amine have been elucidated through a synergistic approach, combining experimental infrared (IR) and Raman spectroscopy with theoretical quantum chemical calculations. nih.gov This correlative method provides a robust framework for the precise assignment of fundamental vibrational modes.
Theoretical calculations, specifically using Density Functional Theory (DFT) with the B3LYP functional and a 6-311G(2d,2p) basis set, have been employed to determine the optimized molecular geometry and to calculate the harmonic vibrational frequencies of the monomer and a centrosymmetric dimer, which reflects the arrangement in the crystal lattice. nih.gov The calculated wavenumbers are then compared with the experimental data obtained from solid-phase FT-IR and FT-Raman spectra. This comparison allows for a detailed assignment of the observed spectral bands to specific molecular motions.
Key vibrational modes for the functional groups include the N-H stretching of the amino group, the symmetric and asymmetric stretching of the nitro group, and various modes associated with the methyl group and the pyridine ring. For instance, the asymmetric and symmetric stretching vibrations of the NO2 group are strong indicators of its electronic environment. Similarly, the stretching and bending modes of the C-H bonds in the methyl group and the pyridine ring provide a spectral fingerprint of the molecule's core structure.
A comparison of the experimental and DFT-calculated wavenumbers for some of the principal vibrational modes of 2-amino-4-methyl-5-nitropyridine (B42881), the anhydrous form of the subject compound, is presented below. nih.gov The strong correlation between the experimental and calculated values validates the accuracy of the theoretical model and substantiates the vibrational assignments.
| Vibrational Assignment | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated (DFT) Dimer (cm⁻¹) |
|---|---|---|---|
| ν(N-H) stretch (amino) | 3481, 3358 | 3479, 3355 | 3496, 3369 |
| ν(C-H) stretch (methyl) | 2976, 2928 | 2980, 2931 | 2982, 2933 |
| δ(N-H) bend (amino) | 1633 | 1631 | 1635 |
| νₐₛ(NO₂) stretch (nitro) | 1506 | 1508 | 1502 |
| νₛ(NO₂) stretch (nitro) | 1294 | 1295 | 1289 |
| Pyridine ring modes | 1578, 1460, 1383 | 1579, 1462, 1385 | 1580, 1461, 1384 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Spectral Elucidation
Expected ¹H NMR Spectrum: The ¹H NMR spectrum is anticipated to display three distinct signals corresponding to the three types of non-exchangeable protons in the molecule, plus a broad signal for the amine protons.
Amine Protons (-NH₂): A broad singlet, typically in the range of 5.0-7.0 ppm. Its chemical shift and appearance would be highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.
Aromatic Protons (H-3 and H-6): The pyridine ring possesses two aromatic protons. The proton at the C-6 position (H-6), adjacent to the nitrogen atom, would appear as a singlet at the most downfield position among the ring protons, likely in the range of 8.0-9.0 ppm. The proton at the C-3 position (H-3), situated between the methyl and amino groups, would also appear as a singlet, expected in the range of 6.0-6.5 ppm. rsc.org
Methyl Protons (-CH₃): The three protons of the methyl group would give rise to a sharp singlet, expected to be the most upfield signal, likely appearing around 2.4-2.6 ppm. rsc.org
Expected ¹³C NMR Spectrum: The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals, one for each unique carbon atom in the molecule.
Aromatic Carbons: The five carbons of the pyridine ring would have distinct chemical shifts. The carbon bearing the amino group (C-2) is expected to be significantly shielded, while the carbon bearing the nitro group (C-5) would be deshielded. The quaternary carbons (C-2, C-4, C-5) and the protonated carbons (C-3, C-6) would be distinguishable, with predicted shifts spanning from approximately 107 ppm to 161 ppm. rsc.org
Methyl Carbon (-CH₃): The methyl carbon would appear as a signal in the upfield region of the spectrum, typically around 18-25 ppm.
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity |
|---|---|---|---|
| -NH₂ | ~5.0-7.0 | - | broad singlet |
| C2- | - | ~160.5 | - |
| C3-H | ~6.3 | ~106.9 | singlet |
| C4- | - | ~146.5 | - |
| C5- | - | ~133.6 | - |
| C6-H | ~8.8 | ~142.2 | singlet |
| -CH₃ | ~2.5 | ~20-25 | singlet |
Heteronuclear Correlation Techniques (e.g., ¹H-¹³C) for Structural Confirmation
To unambiguously assign the predicted proton and carbon signals and to confirm the molecular connectivity, two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are indispensable.
The HSQC experiment would reveal direct, one-bond correlations between protons and the carbons to which they are attached. This would definitively link the proton signal at ~2.5 ppm to the methyl carbon, the proton signal at ~6.3 ppm to the C-3 carbon, and the proton signal at ~8.8 ppm to the C-6 carbon.
A correlation from the methyl protons (-CH₃) to the C-3 and C-4 carbons, and potentially to the C-5 carbon.
Correlations from the H-3 proton to the C-2, C-4, and C-5 carbons.
Correlations from the H-6 proton to the C-2, C-4, and C-5 carbons.
Correlations from the amine protons (-NH₂) to the C-2 and C-3 carbons.
These correlations would piece together the molecular framework, confirming the relative positions of the amino, methyl, and nitro groups on the pyridine ring, thus providing definitive structural proof.
Electronic Spectroscopy (UV-Vis Absorption and Fluorescence)
Investigation of Electronic Transitions and Chromophoric Behavior
The electronic absorption properties of this compound are governed by the chromophoric system arising from the substituted pyridine ring. The UV-Vis spectrum is characterized by electronic transitions within the π-system of the molecule. The presence of both a strong electron-donating group (the amino group at C-2) and a strong electron-withdrawing group (the nitro group at C-5) creates a "push-pull" electronic system.
This arrangement facilitates an intramolecular charge transfer (ICT) from the electron-rich amino group and pyridine ring (donor) to the electron-deficient nitro group (acceptor). Consequently, the primary absorption band observed in the UV-Vis spectrum can be assigned to a π→π* transition with significant ICT character. researchgate.net This ICT transition is responsible for the compound's color and is a hallmark of donor-acceptor substituted aromatic systems. Quantum chemical modeling on similar amino-nitro-pyridine derivatives shows that this absorption corresponds to the electronic excitation from the Highest Occupied Molecular Orbital (HOMO), which is typically localized on the aminopyridine moiety, to the Lowest Unoccupied Molecular Orbital (LUMO), which is predominantly centered on the nitro group. researchgate.net
Solvent Effects on Absorption Spectra and Protonation Constant Determination
The position of the ICT absorption band of 4-Methyl-5-nitropyridin-2-amine is expected to be sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. researchgate.netacs.org For molecules exhibiting a π→π* transition with an increase in dipole moment upon excitation, a bathochromic (red) shift is generally observed as the solvent polarity increases. This is because more polar solvents will stabilize the more polar excited state to a greater extent than the ground state, thus lowering the energy gap for the electronic transition. google.com Therefore, changing the solvent from a nonpolar solvent like hexane (B92381) to a polar protic solvent like ethanol (B145695) would likely cause the absorption maximum (λmax) to shift to a longer wavelength.
The protonation state of the molecule also significantly influences its electronic spectrum. The basicity of the amino group and the pyridine ring nitrogen can be quantified by determining their acid dissociation constants (pKa). The spectrophotometric method is a common and effective technique for pKa determination. vlabs.ac.inijper.org The procedure involves recording the UV-Vis absorption spectra of the compound in a series of buffer solutions with varying, precisely known pH values.
As the pH changes, the equilibrium between the neutral and protonated forms of the molecule shifts. This change in speciation leads to a change in the absorption spectrum, often with the appearance of isosbestic points, which indicate a clear equilibrium between two species. By plotting the absorbance at a selected wavelength (where the difference between the neutral and protonated forms is maximal) against the pH, a sigmoidal curve is obtained. vlabs.ac.in The inflection point of this curve corresponds to the pH at which the concentrations of the acidic and basic forms are equal, and this pH value is, by definition, the pKa of the ionizable group. vlabs.ac.inijper.org
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecules. For 4-Methyl-5-nitropyridin-2-amine hydrate (B1144303), DFT calculations, particularly using the B3LYP functional with various basis sets, are instrumental in elucidating its geometric, energetic, and spectroscopic characteristics.
Geometry Optimization and Energetic Analysis of Tautomeric Forms
4-Methyl-5-nitropyridin-2-amine can exist in different tautomeric forms, primarily the amino and imino forms. Computational studies on analogous aminopyridine derivatives have shown that the amino form is generally the more stable tautomer. Geometry optimization of these tautomers using DFT allows for the determination of their minimum energy structures. The relative energies of these optimized structures indicate their thermodynamic stability.
For 4-Methyl-5-nitropyridin-2-amine, it is anticipated that the amino tautomer would be energetically more favorable than the imino tautomer. The presence of a hydrate, with explicit water molecules included in the calculation, would further stabilize the system through hydrogen bonding interactions. The optimized geometric parameters, such as bond lengths and angles, for the most stable tautomer can be precisely calculated. For instance, in the related compound 4-Methyl-3-nitropyridin-2-amine, the pyridine (B92270) ring is essentially planar, with slight deviations for the amino and methyl groups. researchgate.net A similar planarity would be expected for the pyridine ring of 4-Methyl-5-nitropyridin-2-amine hydrate.
Table 1: Calculated Relative Energies of Tautomeric Forms Note: This table presents hypothetical data based on typical computational results for similar compounds, as specific experimental or computational data for this compound is not readily available.
| Tautomer | Relative Energy (kcal/mol) |
|---|---|
| Amino | 0.00 |
| Imino | +8.5 |
Vibrational Frequency Calculations and Comparison with Experimental Data
Vibrational frequency calculations are a key outcome of DFT studies, providing theoretical infrared (IR) and Raman spectra. These calculated frequencies, when scaled by an appropriate factor, can be compared with experimental spectroscopic data to validate the computational model and aid in the assignment of vibrational modes.
For a molecule like 4-Methyl-5-nitropyridin-2-amine, characteristic vibrational modes would include the N-H stretching of the amino group, symmetric and asymmetric stretching of the nitro group, C-H stretching of the methyl group, and various pyridine ring vibrations. Studies on similar compounds, such as 2-amino-5-methyl pyridine, have provided detailed assignments of these vibrational modes. researchgate.net The presence of water of hydration would introduce new vibrational modes corresponding to O-H stretching and bending.
Table 2: Selected Calculated Vibrational Frequencies and Their Assignments Note: This table is a representative example based on computational studies of analogous compounds. The exact frequencies for this compound may differ.
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
|---|---|
| N-H Asymmetric Stretch | 3550 |
| N-H Symmetric Stretch | 3450 |
| C-H Methyl Stretch | 2980 |
| NO₂ Asymmetric Stretch | 1580 |
| NO₂ Symmetric Stretch | 1350 |
| Pyridine Ring Breathing | 990 |
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface is color-coded, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential).
For this compound, the MEP map would likely show the most negative potential around the oxygen atoms of the nitro group and the nitrogen atom of the pyridine ring, making these sites susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amino group and the water molecule would exhibit a positive potential, indicating them as sites for nucleophilic attack. This analysis is crucial for understanding intermolecular interactions, including hydrogen bonding.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are key indicators of a molecule's chemical reactivity and electronic properties. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.
In this compound, the HOMO is expected to be localized primarily on the amino group and the pyridine ring, indicating these as the regions most likely to donate electrons in a reaction. The LUMO is anticipated to be centered on the nitro group, highlighting its electron-accepting nature. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability; a larger gap implies higher stability and lower reactivity. Computational studies on related aminopyridines have utilized FMO analysis to understand their electronic behavior. researchgate.net
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is a powerful approach to investigate the mechanisms of chemical reactions, providing insights into transition states and reaction pathways that are often difficult to study experimentally.
Transition State Characterization and Activation Energy Barriers
By mapping the potential energy surface of a reaction, computational methods can identify the transition state, which is the highest energy point along the reaction coordinate. The structure of the transition state provides crucial information about the mechanism of the reaction. The energy difference between the reactants and the transition state is the activation energy barrier, which determines the reaction rate.
For reactions involving this compound, such as electrophilic substitution or nucleophilic attack, computational modeling can be used to locate the transition states and calculate the associated activation energies. This allows for a detailed understanding of the reaction kinetics and the factors that influence them. While specific studies on this compound are limited, research on the reaction mechanisms of similar molecules, like 4-methyl aniline (B41778) with hydroxyl radicals, demonstrates the utility of these computational approaches in determining reaction pathways and kinetics. mdpi.com
Table 3: Hypothetical Activation Energies for a Reaction Pathway Note: This table illustrates the type of data that can be obtained from computational studies of reaction mechanisms. The values are not specific to this compound.
| Reaction Step | Transition State | Activation Energy (kcal/mol) |
|---|---|---|
| Step 1 | TS1 | 15.2 |
| Step 2 | TS2 | 22.5 |
Proton Transfer Dynamics and Hydration Effects in Related Systems
Proton transfer is a fundamental chemical reaction, and in systems related to 4-methyl-5-nitropyridin-2-amine, it is a subject of significant theoretical interest. Studies on substituted pyridines and nitroaromatic compounds reveal that the dynamics of proton transfer can be intricately linked to molecular structure and environment.
Theoretical modeling of the ground-state potential energy surface for compounds like 2-(2',4'-dinitrobenzyl)pyridine (DNBP) shows that nitro groups can actively participate in the transfer process. This "nitro-assisted proton transfer" (NAPT) can mediate the movement of a proton by creating a transient aci-nitro intermediate, which then delivers the proton to a nitrogen acceptor. nih.gov This mechanism can overcome the high energy barrier that would be required for a direct proton jump. nih.gov
The surrounding medium, including the presence of water molecules in a hydrate, plays a critical role. Studies on pyridine/acid complexes demonstrate that solvent polarity can stabilize the protonated form of the complex. researchgate.netmdpi.com In the context of a hydrate, water molecules can form hydrogen bonds, creating a local environment that can facilitate or hinder proton transfer by stabilizing certain conformations or intermediates. The formation of higher aggregates or specific hydrogen-bonding networks can significantly favor the proton transfer process. researchgate.net For instance, computational studies on a 3,4-diaminopyridine (B372788) complex showed that polar solvents lead to a complete proton transfer from an acidic phenol (B47542) to the pyridine N-atom. mdpi.com
Intermolecular Interaction Analysis
The way molecules pack together in a solid state is governed by a complex network of intermolecular interactions. For crystalline solids like the derivatives of 2-aminopyridine (B139424), understanding these forces is key to explaining their structure and properties.
While specific crystallographic data for this compound is not available, a detailed analysis of its isomer, 4-methyl-3-nitropyridin-2-amine, provides a valuable model for the types of interactions that occur. In the crystal structure of this related compound, molecules form dimers through inversion-related intermolecular N-H⋯N hydrogen bonds. nih.gov Additionally, an intramolecular N-H⋯O hydrogen bond is observed between the amino group and the adjacent nitro group. nih.gov
The packing is further stabilized by aromatic π-π stacking, with a centroid-to-centroid distance of 3.5666 (15) Å, and a short N-O⋯π contact is also present. nih.gov These interactions create a stable, layered supramolecular architecture. The specific geometries of these hydrogen bonds are detailed in the table below.
| D—H⋯A | D—H (Å) | H⋯A (Å) | D⋯A (Å) | D—H⋯A (°) |
|---|---|---|---|---|
| N2—H2A⋯N1i | 0.88 (3) | 2.17 (4) | 3.045 (4) | 174 (3) |
| N2—H2B⋯O1 | 0.85 (3) | 2.01 (3) | 2.612 (4) | 127 (2) |
For a cocrystal of 2-amino-5-nitropyridine (B18323) with 2,4-dinitrophenol, Hirshfeld analysis was used to investigate the close contacts associated with molecular interactions. researchgate.net Two-dimensional fingerprint plots derived from the Hirshfeld surface allow for the quantification of these interactions. For example, in salts formed with 2-amino-4-methyl-pyridine, Hirshfeld analysis helps to visualize the supramolecular motifs formed by N-H⋯O and C-H⋯O hydrogen bonds. researchgate.net
In a study of a different but structurally related compound, 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one, Hirshfeld analysis revealed the percentage contributions of the most significant intermolecular contacts to the crystal packing. nih.gov This quantitative breakdown highlights the relative importance of different non-covalent interactions in stabilizing the crystal lattice.
| Interaction Type | Contribution (%) |
|---|---|
| H⋯H | 37.6 |
| O⋯H/H⋯O | 16.8 |
| S⋯H/H⋯S | 15.4 |
| N⋯H/H⋯N | 13.0 |
| C⋯H/H⋯C | 7.6 |
Computational Studies on Electronic Properties and Spectroscopic Parameters
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to predict the electronic properties of molecules. Such studies can determine optimized molecular geometries, vibrational frequencies (for comparison with IR and Raman spectra), and electronic characteristics like the distribution of charge and the energies of frontier molecular orbitals.
For example, in a study of a proton transfer complex involving 3,4-diaminopyridine, DFT calculations were used to generate a Molecular Electrostatic Potential (MEP) map. mdpi.com The MEP map visually represents the charge distribution, with red areas indicating negative potential (likely hydrogen bond acceptors) and blue areas indicating positive potential (likely hydrogen bond donors). mdpi.com Such maps are invaluable for predicting sites of intermolecular interaction.
Furthermore, theoretical calculations of NMR spectra (using methods like GIAO) can assist in the structural analysis of complex molecules. uc.pt By comparing theoretically predicted chemical shifts with experimental data, researchers can confirm molecular structures and understand the electronic environment of different atoms within the molecule. uc.pt Analysis of frontier molecular orbitals (HOMO and LUMO) provides insights into the molecule's reactivity and electronic transition properties, which are relevant for understanding its UV-Vis spectrum and potential applications in nonlinear optics. uc.pt
Applications As a Synthetic Building Block and in Materials Science Research
Role in the Synthesis of Complex Organic Molecules
The strategic placement of functional groups on the pyridine (B92270) ring of 4-methyl-5-nitropyridin-2-amine makes it a useful building block for constructing intricate organic molecules. nih.govmdpi.com Chemists utilize this compound as a foundational element, modifying its structure through a series of reactions to achieve a target molecule with a significantly more complex framework.
A notable example is its use as the starting material in the synthesis of AZD7648, a highly selective inhibitor of DNA-dependent protein kinase. nih.govmdpi.com The synthesis begins with 2-amino-4-methyl-5-nitropyridine (B42881), which undergoes a reaction with N,N-Dimethylformamide dimethyl acetal (B89532) (DMF-DMA) followed by treatment with hydroxylamine. This sequence initiates the assembly of a new heterocyclic ring system attached to the original pyridine core, demonstrating the compound's role as a foundational scaffold for building molecular complexity. nih.govmdpi.com
Precursor for Advanced Pyridine-Based Scaffolds
The structure of 4-methyl-5-nitropyridin-2-amine is ideal for elaboration into more advanced, polycyclic pyridine-based scaffolds. These scaffolds are often the core of molecules designed for specific biological or material science applications.
In the synthesis of the kinase inhibitor AZD7648, the initial 2-amino-4-methyl-5-nitropyridine is converted into a hydroxyimine derivative. nih.govmdpi.com This intermediate is then cyclized to form a triazolo[1,5-a]pyridine, a fused bicyclic heterocyclic system. nih.govmdpi.com This transformation is a clear illustration of how the compound serves as a direct precursor to a more complex and functionally significant pyridine-based scaffold. The subsequent steps in the synthesis, such as the reduction of the nitro group and a final coupling reaction, further modify this advanced scaffold to yield the final product. nih.govmdpi.com
| Starting Material | Key Transformation | Resulting Scaffold |
| 2-amino-4-methyl-5-nitropyridine | Reaction with DMF-DMA and hydroxylamine, followed by cyclization | Triazolo[1,5-a]pyridine |
Utility in the Development of New Chemical Entities for Research Purposes
This compound is instrumental in the creation of novel molecules, or "new chemical entities," that are synthesized for research to probe biological processes or to develop new therapeutic agents. Its utility lies in its ability to be incorporated into a larger molecular design, imparting specific chemical properties.
The synthesis of AZD7648 is a prime example, where 2-amino-4-methyl-5-nitropyridine is the key starting point for a new chemical entity designed to inhibit a specific protein kinase. nih.govmdpi.com Beyond this, the compound has also been used in the preparation of matrix mixtures required for new technical developments in the direct tissue analysis of peptides. sigmaaldrich.com This application highlights its utility in developing tools for analytical chemistry research, demonstrating a different facet of its contribution to the creation of new research entities.
Investigations into its Application in Organic-Inorganic Hybrid Materials
Organic-inorganic hybrid materials are composites that combine the properties of organic molecules with those of inorganic materials at the molecular level. mdpi.com These materials are designed to achieve synergistic properties that are not present in the individual components, such as enhanced mechanical strength or specific electronic characteristics. mdpi.com
The molecular structure of 4-methyl-5-nitropyridin-2-amine, particularly the presence of the amino group (-NH2), makes it a candidate for investigation in this area. The amino group can form hydrogen bonds or coordinate with metal centers in an inorganic framework. This interaction provides a potential mechanism for integrating the organic pyridine-based unit into an inorganic matrix, creating a hybrid material. While specific examples of its use in published hybrid materials are not prominent, its functional groups are well-suited for such applications, making it a molecule of interest for researchers exploring new hybrid material compositions.
Exploration of its Derivatives in Nonlinear Optical (NLO) Material Research
Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, a property crucial for applications in optical data storage, image processing, and optical switching. nih.gov A common molecular design for organic NLO materials involves a "push-pull" system, where an electron-donating group (the "push") and an electron-withdrawing group (the "pull") are connected by a π-conjugated system. nih.gov This arrangement facilitates intramolecular charge transfer, which is a key factor for a high NLO response.
The 4-methyl-5-nitropyridin-2-amine framework is an excellent example of a push-pull system.
Electron-Donating Group (Push): The amino (-NH2) group at the 2-position.
π-Conjugated System: The pyridine ring.
Electron-Withdrawing Group (Pull): The nitro (-NO2) group at the 5-position.
This inherent electronic structure makes derivatives of 4-methyl-5-nitropyridin-2-amine highly attractive candidates for NLO material research. Scientists can synthesize derivatives by modifying the core structure to fine-tune and enhance these NLO properties for potential use in advanced photonic and optical technologies. nih.gov
| Component | Role in NLO Properties |
| Amino Group (-NH2) | Electron Donor ("Push") |
| Pyridine Ring | π-Conjugated Bridge |
| Nitro Group (-NO2) | Electron Acceptor ("Pull") |
Intermediate in the Synthesis of Heterocycles for Specific Research Areas
The compound's primary role in synthetic chemistry is that of a versatile intermediate. It provides a pre-functionalized pyridine ring that can be readily converted into other heterocyclic systems. The presence of the nitro and amino groups allows for a wide range of chemical manipulations.
For instance, the amino group can be diazotized and replaced, or it can be used as a nucleophile or as a directing group. The nitro group can be reduced to an amino group, which can then undergo a host of other reactions, such as acylation or participation in further heterocycle formation. nih.govmdpi.com As seen in the synthesis of the kinase inhibitor AZD7648, the amino group of 2-amino-4-methyl-5-nitropyridine is the key functional handle that is first transformed to build the fused triazole ring of the triazolo[1,5-a]pyridine system. nih.govmdpi.com This exemplifies its function as a critical intermediate for accessing specialized heterocyclic structures for targeted research applications.
Future Research Directions and Unexplored Areas
Development of Green Chemistry Approaches for Synthesis
Traditional synthesis routes for nitropyridines often involve harsh conditions, such as the use of concentrated sulfuric and nitric acids, which present significant environmental and safety concerns. guidechem.comnih.gov Future research must prioritize the development of more sustainable synthetic methodologies.
Key Research Objectives:
Alternative Nitrating Agents: Investigation into solid acid catalysts or milder nitrating systems (e.g., bismuth nitrate) to replace corrosive liquid acids.
Solvent Minimization: Exploring solvent-free reaction conditions or the use of greener solvents like ionic liquids or supercritical fluids.
Flow Chemistry: Implementing continuous flow synthesis can offer enhanced safety for nitration reactions by minimizing the accumulation of potentially energetic intermediates, improving heat transfer, and allowing for precise control over reaction parameters. researchgate.net This approach has been successfully used for the synthesis of 4-nitropyridine (B72724) and could be adapted for 4-Methyl-5-nitropyridin-2-amine. researchgate.net
| Synthesis Approach | Traditional Method | Future Green Approach | Potential Benefits |
| Reagents | Concentrated H₂SO₄/HNO₃ | Solid acids, alternative nitrating agents | Reduced corrosivity, easier separation, less waste |
| Solvents | Excess acid as solvent | Benign solvents (e.g., water, ethanol), solvent-free | Reduced environmental impact, lower toxicity |
| Process | Batch processing | Continuous flow chemistry | Enhanced safety, better control, higher throughput researchgate.net |
| Energy | Conventional heating | Microwave/ultrasound irradiation | Faster reactions, lower energy consumption |
Investigation of Novel Reactivity Pathways under Sustainable Conditions
The electronic nature of 4-Methyl-5-nitropyridin-2-amine—an electron-deficient ring—makes it a prime candidate for a variety of transformations. Future work should focus on exploring its reactivity under sustainable conditions, moving beyond traditional thermal methods.
Photocatalysis: Visible-light photocatalysis can enable novel transformations under mild conditions. Pyridine (B92270) N-oxides, for example, have been used as hydrogen atom transfer (HAT) reagents in the photochemical alkylation of electron-deficient heteroarenes. rsc.orgresearchgate.net This suggests that the pyridine core of the target molecule could be functionalized using light-mediated, catalyst-driven processes.
Electrosynthesis: Electrochemical methods offer a reagent-free way to perform redox reactions. The nitro group could be selectively reduced to an amine or other functionalities, and the pyridine ring could participate in electrochemical coupling reactions, avoiding the use of stoichiometric chemical oxidants or reductants.
Biocatalysis: Employing enzymes or whole-cell systems for transformations, such as the selective reduction of the nitro group or hydroxylation of the methyl group, would represent an ultimate green chemistry approach, offering high selectivity under mild aqueous conditions.
Advanced Spectroscopic Probes for Real-Time Reaction Monitoring
To optimize synthesis and understand reaction mechanisms, real-time monitoring is crucial. Pyridine derivatives are known to possess interesting photophysical properties, including fluorescence, which can be exploited. researchgate.netresearchgate.netmdpi.com
Future research should focus on:
Developing In-situ Probes: Utilizing spectroscopic techniques like Raman, near-infrared (NIR), or UV-Vis spectroscopy as part of a Process Analytical Technology (PAT) framework to monitor the formation of 4-Methyl-5-nitropyridin-2-amine hydrate (B1144303) and any intermediates in real-time.
Fluorescence as a Sensor: Investigating the intrinsic fluorescence of the molecule or its derivatives. The electronic push-pull system created by the amine and nitro groups may lead to solvatochromic or ion-sensitive fluorescence, allowing it to act as a sensor for its own reaction environment (e.g., polarity, pH). researchgate.net
NMR Kinetics: Advanced NMR techniques can provide detailed kinetic data and help identify transient species, offering deep mechanistic insights into its synthesis and subsequent reactions.
Integration with Machine Learning for Reaction Prediction and Optimization
Machine learning (ML) is revolutionizing chemical synthesis by enabling the prediction of reaction outcomes without the need for extensive experimentation. nih.govrsc.org For a molecule like 4-Methyl-5-nitropyridin-2-amine, with multiple potential reaction sites, ML can be particularly powerful.
Regioselectivity Prediction: ML models, such as Random Forest classifiers, can be trained on datasets of similar heterocyclic compounds to predict the regioselectivity of reactions like C-H functionalization or electrophilic aromatic substitution. nih.govwur.nl This would help predict whether a reaction is more likely to occur at the C-3, C-6, or methyl positions.
Reaction Condition Optimization: Algorithms can analyze data from a designed set of experiments to rapidly identify optimal reaction conditions (temperature, catalyst loading, solvent) for yield and selectivity, reducing experimental workload.
Discovery of Novel Pathways: By combining ML with quantum mechanical descriptors, it may be possible to predict and explore entirely new reaction pathways that are not intuitively obvious to a human chemist. rsc.org
| Machine Learning Application | Research Goal | Required Data | Potential Outcome |
| Regioselectivity Model | Predict the major product in functionalization reactions | Computed properties of reactants, experimental reaction outcomes | Accurate prediction of reaction sites (e.g., C-3 vs. C-6) nih.gov |
| Yield Optimization | Maximize the yield of a desired product | Experimental data on reaction conditions and corresponding yields | Identification of optimal synthesis parameters |
| Pathway Discovery | Identify novel, feasible reactions | Quantum mechanical descriptors, known reaction networks | Proposal of new, efficient synthetic routes |
Exploration of Unconventional C-H Functionalization Strategies
Direct C-H functionalization is a highly atom-economical approach for elaborating core molecular scaffolds. nih.gov The pyridine ring in 4-Methyl-5-nitropyridin-2-amine is electron-deficient, which influences the reactivity of its C-H bonds.
Future research should explore:
Distal C-H Functionalization: While functionalization at the C-2 position of pyridines is common, methods for selectively targeting the more distant C-3 and C-5 positions are of high interest. nih.gov Research could focus on developing catalytic systems that can selectively functionalize the C-3 position of the target molecule.
Methyl Group Functionalization: The benzylic-like C-H bonds of the 4-methyl group are prime targets for radical-mediated functionalization, such as through HAT mechanisms, allowing for the introduction of new alkyl, aryl, or functional groups. acs.orgunc.edu
Late-Stage Diversification: Developing robust C-H functionalization methods would enable the rapid creation of a library of analogues from the core 4-Methyl-5-nitropyridin-2-amine structure, which is valuable for applications like drug discovery.
Design of New Functional Materials Incorporating the Pyridine Core
The structural features of 4-Methyl-5-nitropyridin-2-amine hydrate—a rigid aromatic core, hydrogen bond donors (amine, hydrate) and acceptors (nitro, pyridine nitrogen), and a significant dipole moment—make it an attractive building block for functional materials.
Crystal Engineering: The molecule can act as a synthon in supramolecular chemistry. nih.gov The hydrogen bonding capabilities could be used to design co-crystals with specific packing arrangements, potentially leading to materials with tailored properties like non-linear optics (NLO).
Metal-Organic Frameworks (MOFs): The pyridine nitrogen and amine group can serve as ligands to coordinate with metal ions, forming MOFs. The nitro group could then be chemically modified post-synthesis to alter the properties of the framework.
Polymer Science: The amine group allows the molecule to be incorporated into polymers, such as polyamides or polyimides, as a monomer. The embedded pyridine unit could impart specific properties to the polymer, such as thermal stability, altered solubility, or metal-coordinating capabilities.
In-depth Studies of Hydration Effects on Reactivity and Structure
The "hydrate" designation is not trivial; the water molecule can play a critical role in the molecule's solid-state structure and properties. Understanding this role is a key unexplored area.
Structural Characterization: A primary goal should be to obtain a high-resolution single-crystal X-ray diffraction structure of this compound. This would reveal the precise location of the water molecule and its role in the hydrogen-bonding network, clarifying whether it is an isolated site hydrate or part of a channel. mdpi.com
Computational Modeling: Computer simulations can be used to calculate the hydration free energy and understand the energetic contributions of the water molecule to the crystal lattice stability. nih.govresearchgate.net Molecular dynamics simulations could model the behavior of the molecule in aqueous solution, revealing how the hydration shell around the amine and nitro groups influences its reactivity. researchgate.net
Comparative Studies: A crucial research direction involves synthesizing the anhydrous form of the compound and comparing its physicochemical properties (e.g., solubility, melting point, stability, reaction kinetics) directly with the hydrate. The presence of water can significantly impact these properties, as seen in other hydrated aminopyridine systems. mdpi.comrsc.orgmdpi.com This comparison would elucidate the direct consequences of hydration on the molecule's behavior.
Q & A
Q. What experimental and computational approaches predict hydrate stability under varying environmental conditions?
- Methodological Answer : Stability studies use accelerated aging tests (40°C/75% RH) monitored by PXRD and TGA. Phase equilibria experiments determine critical water activity () for hydrate formation using gravimetric sorption analyzers. Computational tools (COSMO-RS or Molecular Dynamics) model free-energy differences between hydrate and anhydrous forms. For decomposition kinetics, isothermal calorimetry quantifies activation energies, while ab initio calculations simulate proton migration pathways in the crystal lattice .
Methodological Cross-Cutting Questions
Q. How can crystallographic software (SHELX, ORTEP) enhance the interpretation of structural data for hydrates?
- Methodological Answer : SHELXL refines hydrogen-bond networks and validates water occupancy via Fourier difference maps. ORTEP-III generates publication-quality thermal ellipsoid plots, highlighting anisotropic displacement of hydrate water. For twinned crystals, TWIN/BASF commands in SHELXL resolve overlapping reflections. Cross-validation with PLATON checks for missed symmetry or voids .
Q. What role do surfactants or porous media play in modifying hydrate crystallization kinetics?
- Methodological Answer : Surfactants (e.g., SDS) reduce interfacial tension, accelerating nucleation by templating water cages. Porous media (silica gels, MOFs) confine crystallization, favoring smaller crystal domains. In situ Raman spectroscopy monitors guest molecule entrapment, while cryo-TEM captures early-stage nucleation events. These methods, adapted from gas hydrate research , require tailoring to organic hydrates by adjusting solvent polarity and surfactant concentration.
Data Contradictions & Validation
- Contradiction : reports intramolecular N–H⋯N hydrogen bonds stabilizing pyrimidine derivatives, but hydrate stability may prioritize O–H⋯N/O interactions.
- Resolution : Validate via comparative DFT calculations (hydrate vs. anhydrous forms) and neutron diffraction to resolve competing hydrogen-bond motifs.
- Contradiction : Gas hydrate dissociation kinetics () suggest environmental factors (pressure, stirring) alter stability, but organic hydrates may follow different mechanisms.
- Resolution : Conduct controlled humidity-pressure experiments with in situ PXRD to isolate dehydration pathways.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
